N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine ring fused with a 1,3,4-thiadiazole moiety substituted at position 5 with a 2-fluorophenyl group. The ethyl carboxamide group at position 1 of the piperidine ring contributes to its structural uniqueness. Its synthesis typically involves multi-step reactions, including cyclization and coupling processes, as seen in analogous thiadiazole-piperidine hybrids .
Properties
IUPAC Name |
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-2-18-16(22)21-9-5-6-11(10-21)14-19-20-15(23-14)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQAWVDPEXAZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is then coupled with the piperidine ring. The fluorophenyl group is introduced through a substitution reaction. Common reagents used in these reactions include ethylamine, 2-fluorobenzoyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several thiadiazole-containing derivatives. Below is a comparative analysis based on substituents, pharmacological profiles, and synthetic routes:
Key Observations:
Core Heterocycles :
- The target compound uses a piperidine-thiadiazole scaffold, distinguishing it from pyrrolidine-thiadiazole derivatives (e.g., ) and pyridine-thiadiazole hybrids (e.g., ). Piperidine’s six-membered ring may enhance conformational flexibility compared to pyrrolidine’s five-membered structure.
Substituent Effects :
- The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in , which could alter steric and electronic interactions in biological targets.
- The ethyl carboxamide group at position 1 of piperidine is distinct from the isopropyl and trifluoromethyl groups in and , respectively, impacting hydrophobicity and metabolic stability.
The ethyl carboxamide moiety may enhance binding affinity to enzymes or receptors compared to simpler alkyl or aryl substituents.
Synthetic Routes :
- The synthesis of the target compound likely involves cyclocondensation of thiosemicarbazides with carboxylic acids, analogous to methods in . In contrast, employs Suzuki-Miyaura coupling for pyridyl-thiadiazole hybrids, highlighting divergent strategies for complex substituents.
Research Findings and Data Gaps
- Activity Data: No direct pharmacological data for the target compound were found in the provided evidence. However, acetylcholinesterase inhibition (IC₅₀ < 10 µM) in related piperidine-thiadiazole derivatives suggests a plausible mechanism of action.
- Structural Optimization : Substituting the thiadiazole ring with electron-withdrawing groups (e.g., fluoro ) improves metabolic stability and target selectivity, as seen in fluorophenyl-containing analogs .
Biological Activity
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide, a compound with the CAS number 1170867-35-2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and data.
The molecular formula of this compound is with a molecular weight of 334.4 g/mol. The structure features a piperidine ring substituted with a thiadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Studies indicate that compounds with thiadiazole scaffolds exhibit significant antimicrobial properties. This compound has been evaluated for its ability to inhibit various microbial strains.
Table 1: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Candida albicans | 1.0 µg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus, which is critical given the rising concern over antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research shows that it induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 9.6 | Cell cycle arrest at G2/M phase |
In vitro studies demonstrated that the compound significantly increased the Bax/Bcl-2 ratio, promoting apoptosis in treated cells .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. It has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential, leading to cell death .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in treating various cancers:
- Study on MCF-7 Cells : A study demonstrated that derivatives similar to this compound exhibited high selectivity towards cancerous cells over normal cells .
- HepG2 Cell Line Analysis : Another investigation found that treatment with this compound resulted in significant down-regulation of MMP2 and VEGFA expression levels in HepG2 cells, indicating its potential role in inhibiting tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
